Cyclobutylamino Analog Lacks P450(17α) Inhibitory Activity While Cyclopropylamino Analog Is a Potent Irreversible Inhibitor
In a study of cytochrome P450(17α) (steroid 17α-hydroxylase/C17-20 lyase) inhibitors, the cyclopropylamino analog MDL 27,302 demonstrated potent, time-dependent, irreversible inhibition with a Kᵢ(app) of 90 nM, whereas the cyclobutylamino analog was reported as not inhibitory under identical assay conditions [1]. This represents a complete loss of activity (>100-fold difference in functional effect) resulting solely from the substitution of a cyclopropyl group with a cyclobutyl group.
| Evidence Dimension | Cytochrome P450(17α) inhibitory activity |
|---|---|
| Target Compound Data | Not inhibitory (complete loss of activity) |
| Comparator Or Baseline | 17β-(Cyclopropylamino)-androst-5-en-3β-ol (MDL 27,302): Kᵢ(app) = 90 nM |
| Quantified Difference | >100-fold functional difference (active vs. inactive binary outcome) |
| Conditions | Human testicular microsomal P450(17α); NADPH-dependent inactivation; assessed for irreversible inhibition by dialysis |
Why This Matters
This binary functional difference demonstrates that cyclobutyl substitution abolishes P450(17α) inhibitory activity relative to cyclopropyl substitution, directly informing selectivity requirements in steroidogenesis-targeting drug discovery programs.
- [1] Biochemical and Biophysical Research Communications. (1989). 17β-(Cyclopropylamino)-androst-5-en-3β-ol, a selective mechanism-based inhibitor of cytochrome P450(17α) (steroid 17α-hydroxylase/C17-20 lyase). 162(3):1571-1577. PMID: 2788415. DOI: 10.1016/0006-291x(89)90854-1. View Source
